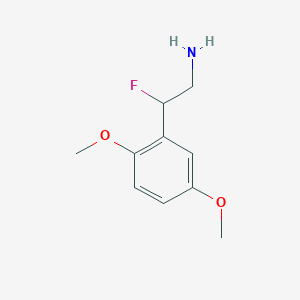

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

Vue d'ensemble

Description

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is a synthetic compound belonging to the phenethylamine class This compound is structurally characterized by the presence of two methoxy groups and a fluorine atom attached to an ethanamine backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde undergoes a reaction with nitromethane in the presence of a base to form 2,5-dimethoxy-β-nitrostyrene.

Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amines and alcohols.

Substitution: Substituted phenethylamine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

-

Psychoactive Research :

- Psychedelic Properties : Similar compounds in the phenethylamine class have been studied for their psychedelic effects, particularly in relation to serotonin receptor agonism. Research indicates that modifications to the methoxy groups can significantly influence potency and selectivity at serotonin receptors, particularly the 5-HT_2A receptor .

- Clinical Case Studies : There have been reports of adverse effects associated with related compounds like 25I-NBOMe, indicating the need for careful monitoring and understanding of pharmacodynamics when developing new psychoactive substances .

-

Therapeutic Potential :

- Antidepressant Activity : Compounds with similar structures have shown promise in treating depression through their action on monoamine transporters . The modulation of serotonin levels could provide a pathway for developing new antidepressants.

- Anxiolytic Effects : Given the anxiolytic properties observed in some phenethylamines, there is potential for this compound to be explored as a treatment for anxiety disorders.

Synthetic Applications

-

Synthesis of Derivatives :

- The synthesis of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine can be achieved through various organic reactions that allow for the introduction of functional groups. This versatility makes it a valuable intermediate in organic synthesis .

- Novel synthetic pathways have been developed to enhance yield and purity, including methods utilizing tetrahydrofuran as a solvent which significantly reduces reaction time and byproduct formation .

- Protecting Group Chemistry :

Toxicological Studies

The safety profile of this compound remains under investigation, especially given its structural similarities to controlled substances. Toxicological studies are essential to assess potential risks associated with human consumption or exposure.

Case Studies

Several case studies highlight the implications of using compounds from the same family:

- A clinical report documented severe adverse reactions following exposure to 25I-NBOMe, emphasizing the need for thorough testing and understanding of metabolic pathways for related compounds .

- Research into metabolic pathways has shown that derivatives can produce various metabolites which may have different pharmacological effects compared to their parent compounds .

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-hydroxytryptamine (5-HT2A) receptor, leading to altered neurotransmitter release and subsequent psychoactive effects. The compound’s molecular targets include various subtypes of serotonin receptors, which are involved in mood regulation, perception, and cognition .

Comparaison Avec Des Composés Similaires

Similar Compounds

2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A well-known psychedelic compound with similar structural features.

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): Another potent hallucinogen with a similar core structure but different substituents

Uniqueness

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is unique due to the presence of a fluorine atom, which imparts distinct pharmacological properties compared to its analogs. The fluorine atom can influence the compound’s binding affinity to receptors and its metabolic stability .

Activité Biologique

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, commonly referred to as a member of the phenethylamine class, exhibits significant biological activity primarily through its interaction with serotonin receptors. This compound is structurally related to other psychoactive substances and has garnered attention for its potential therapeutic applications and understanding of its pharmacological properties.

Structure-Activity Relationship

The biological activity of this compound is closely tied to its structural features. The presence of the dimethoxy groups on the phenyl ring is crucial for its agonistic effects on serotonin receptors, particularly the 5-HT_2A receptor. Research indicates that modifications in the molecular structure can lead to variations in potency and selectivity towards different serotonin receptor subtypes.

Table 1: Structure-Activity Relationship of Related Compounds

| Compound Name | 5-HT_2A EC50 (nM) | Efficacy (%) | Key Structural Features |

|---|---|---|---|

| 25H-NBF | 158 | 106 | Two methoxy groups at positions 2 & 5 |

| CYB210010 | 100 | N/A | Long-acting with thiotrialkyl substitution |

| 2C-H | N/A | N/A | Precursor to other psychoactive substances |

The primary mechanism through which this compound exerts its effects involves the activation of the serotonin 2A receptor (5-HT_2A) . This receptor is implicated in various neurological processes, including mood regulation and perception alterations. The compound's ability to activate this receptor leads to various physiological and psychological effects, including potential psychedelic experiences.

Pharmacokinetics

Research on related compounds indicates that they possess favorable pharmacokinetic profiles. For instance, CYB210010 demonstrated high oral bioavailability and effective central nervous system penetration, which are critical for therapeutic applications. The metabolism of such compounds often involves extensive liver processing, leading to various metabolites that may retain some biological activity.

Table 2: Pharmacokinetic Properties of Related Compounds

| Compound Name | Half-Life (min) | Bioavailability (%) | CNS Penetration |

|---|---|---|---|

| 25B-NBF | 29.7 | High | Yes |

| CYB210010 | Variable | High | Yes |

Case Studies

Case Study 1: Neuroplasticity Enhancement

In a study involving CYB210010, administration led to increased expression of genes associated with neuroplasticity in the frontal cortex. This suggests potential applications in treating conditions like depression and anxiety where neuroplasticity is often impaired.

Case Study 2: Behavioral Responses

Another investigation noted that compounds similar to this compound elicited head-twitch responses in animal models, a common indicator of serotonergic activity. This behavioral assay is crucial for assessing the psychoactive potential of new compounds.

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBLVIDQJWQECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.